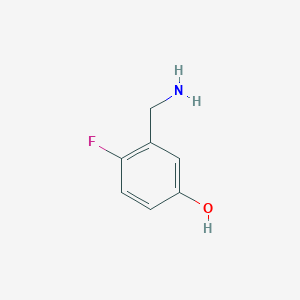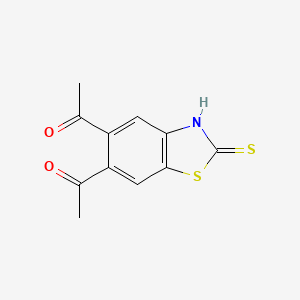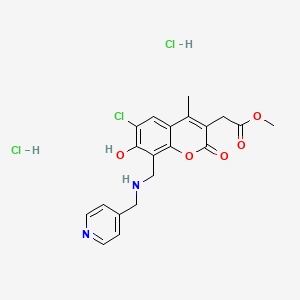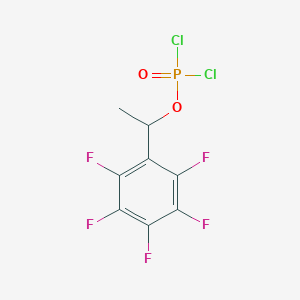![molecular formula C17H15FN2OS B12634357 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one CAS No. 919364-99-1](/img/structure/B12634357.png)
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one typically involves the condensation of benzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired thiazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and fluorophenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, its interaction with cellular DNA can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-phenyl-1,3-thiazol-4(5H)-one: Lacks the fluorine atom, which may affect its biological activity.
2-(Benzylamino)-5-(4-chlorophenyl)-1,3-thiazol-4(5H)-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and potency.
2-(Benzylamino)-5-(4-methylphenyl)-1,3-thiazol-4(5H)-one: The presence of a methyl group can influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a more potent candidate for drug development compared to its analogs.
Properties
CAS No. |
919364-99-1 |
|---|---|
Molecular Formula |
C17H15FN2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-benzylimino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15FN2OS/c18-14-8-6-12(7-9-14)10-15-16(21)20-17(22-15)19-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,20,21) |
InChI Key |
IAWDAYHLBQUENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)


![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)




